1-Bromo-3-butoxy-2-fluoro-4-methoxybenzene
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Overview
Description
1-Bromo-3-butoxy-2-fluoro-4-methoxybenzene is an organic compound characterized by a benzene ring substituted with a bromo group, a butoxy group, a fluoro group, and a methoxy group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-butoxy-2-fluoro-4-methoxybenzene can be synthesized through several methods, including electrophilic aromatic substitution reactions. One common approach involves the bromination of 3-butoxy-2-fluoro-4-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-butoxy-2-fluoro-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, resulting in the formation of 1-butoxy-2-fluoro-4-methoxybenzene.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromo group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium iodide (NaI) and reaction conditions such as polar aprotic solvents are employed.
Major Products Formed:
Oxidation: Formation of this compound derivatives with hydroxyl or carbonyl groups.
Reduction: Production of 1-butoxy-2-fluoro-4-methoxybenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Bromo-3-butoxy-2-fluoro-4-methoxybenzene has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: The compound is utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
1-Bromo-3-butoxy-2-fluoro-4-methoxybenzene is similar to other halogenated benzene derivatives, such as 1-bromo-2-fluoro-4-methoxybenzene and 1-bromo-3-fluoro-2-methoxybenzene. its unique combination of substituents gives it distinct chemical properties and reactivity. These differences can be exploited in various applications, making it a valuable compound in scientific research and industry.
Comparison with Similar Compounds
1-Bromo-2-fluoro-4-methoxybenzene
1-Bromo-3-fluoro-2-methoxybenzene
1-Bromo-4-methoxybenzene
This comprehensive overview highlights the significance of 1-Bromo-3-butoxy-2-fluoro-4-methoxybenzene in various fields and its potential for future applications
Properties
IUPAC Name |
1-bromo-3-butoxy-2-fluoro-4-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFO2/c1-3-4-7-15-11-9(14-2)6-5-8(12)10(11)13/h5-6H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKHBLADVLOVHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1F)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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